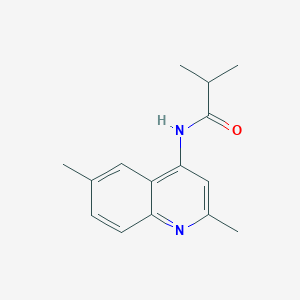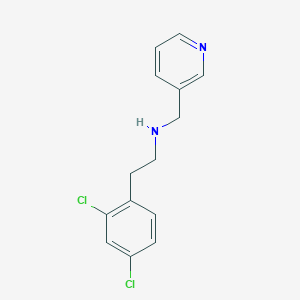
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission. DMQX has been used in various research studies to investigate the mechanisms of synaptic plasticity, learning, and memory. In
科学的研究の応用
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has also been used to study the effects of glutamate receptor antagonists on the development of epilepsy and neurodegenerative diseases.
作用機序
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor at the same site as glutamate and prevents its activation. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is required for the induction of LTP and LTD. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to selectively block the NMDA receptor subtype of glutamate receptors.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to block the induction of LTP and LTD in the hippocampus, which is involved in learning and memory. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for investigating the role of glutamate receptors in synaptic plasticity, learning, and memory. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide is also relatively stable and can be easily synthesized in the lab. However, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has some limitations for lab experiments. It has a relatively short half-life and may require repeated administration to maintain its effects. In addition, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide may have off-target effects on other receptors, which could complicate the interpretation of results.
将来の方向性
There are several future directions for N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide research. One area of interest is the development of more selective and potent antagonists of the NMDA receptor. This could lead to the development of new drugs for the treatment of epilepsy and neurodegenerative diseases. Another area of interest is the investigation of the role of glutamate receptors in other brain regions and their potential involvement in psychiatric disorders. Finally, there is a need for more studies to investigate the long-term effects of N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide on synaptic plasticity and behavior.
合成法
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide can be synthesized using a multistep process starting from commercially available 2,6-dimethylquinoline. The first step involves the conversion of 2,6-dimethylquinoline to 2,6-dimethylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methylpropan-2-amine to yield N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide.
特性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)15(18)17-14-8-11(4)16-13-6-5-10(3)7-12(13)14/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWSGZMASKSCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)


![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)

![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)
![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
